5-(4-Chloroanilino)-1-(4-nitrophenyl)pent-1-en-3-one
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Overview
Description
5-(4-Chloroanilino)-1-(4-nitrophenyl)pent-1-en-3-one is an organic compound that features both chloroaniline and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloroanilino)-1-(4-nitrophenyl)pent-1-en-3-one typically involves the reaction of 4-chloroaniline with 4-nitrobenzaldehyde under specific conditions. The reaction may proceed through a condensation mechanism, often facilitated by a base such as sodium hydroxide or potassium carbonate. The reaction conditions, including temperature and solvent, can significantly affect the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors could also be explored to enhance efficiency and scalability. Purification steps, such as recrystallization or chromatography, are essential to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The chloro group in the chloroaniline moiety can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(4-Chloroanilino)-1-(4-nitrophenyl)pent-1-en-3-one can be used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology
The compound may be studied for its potential biological activities, including antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of both chloroaniline and nitrophenyl groups may contribute to its pharmacological properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes. Its unique chemical structure may impart desirable properties to the final products.
Mechanism of Action
The mechanism of action of 5-(4-Chloroanilino)-1-(4-nitrophenyl)pent-1-en-3-one would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function. In the case of anticancer activity, it may interfere with cellular pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Bromoanilino)-1-(4-nitrophenyl)pent-1-en-3-one
- 5-(4-Methoxyanilino)-1-(4-nitrophenyl)pent-1-en-3-one
- 5-(4-Fluoroanilino)-1-(4-nitrophenyl)pent-1-en-3-one
Uniqueness
The uniqueness of 5-(4-Chloroanilino)-1-(4-nitrophenyl)pent-1-en-3-one lies in the presence of the chloroaniline group, which may impart distinct chemical and biological properties compared to its analogs. The chloro group can influence the compound’s reactivity and interactions with biological targets, making it a subject of interest in various research fields.
Properties
CAS No. |
116485-05-3 |
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Molecular Formula |
C17H15ClN2O3 |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
5-(4-chloroanilino)-1-(4-nitrophenyl)pent-1-en-3-one |
InChI |
InChI=1S/C17H15ClN2O3/c18-14-4-6-15(7-5-14)19-12-11-17(21)10-3-13-1-8-16(9-2-13)20(22)23/h1-10,19H,11-12H2 |
InChI Key |
OKEGVPKWPGBOCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)CCNC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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